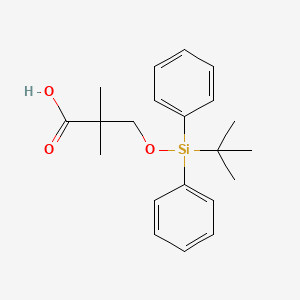
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
概要
説明
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is a compound that features a tert-butyl(diphenyl)silyl group attached to a 2,2-dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid typically involves the reaction of tert-butyl(diphenyl)silyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The tert-butyl(diphenyl)silyl group is introduced using an electrophilic source, and the reaction conditions are mild to ensure high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .
化学反応の分析
Types of Reactions
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and lithium diisopropylamide (LDA) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid has several scientific research applications:
作用機序
The mechanism by which 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid exerts its effects involves the formation of a stable silyl ether bond with hydroxyl groups. This bond is resistant to hydrolysis under acidic and basic conditions, making it an effective protecting group. The molecular targets include hydroxyl groups in alcohols and phenols, and the pathways involved are primarily related to the stability and reactivity of the silyl ether bond .
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilyl chloride (TBDMS-Cl): Another silyl protecting group but with different steric and electronic properties.
Triisopropylsilyl chloride (TIPS-Cl): Known for its bulkiness and stability under acidic conditions.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group that is less stable compared to TBDPS.
Uniqueness
3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is unique due to its increased resistance to acidic hydrolysis and nucleophilic attack compared to other silyl protecting groups. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection are crucial .
特性
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMICKXRYUBQJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















